![molecular formula C11H21NO3 B14645514 7,7,10,10-Tetramethyl-1,4,8-trioxa-9-azaspiro[4.6]undecane CAS No. 55815-52-6](/img/structure/B14645514.png)
7,7,10,10-Tetramethyl-1,4,8-trioxa-9-azaspiro[4.6]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7,10,10-Tetramethyl-1,4,8-trioxa-9-azaspiro[46]undecane is a spiro compound characterized by its unique structure, which includes three oxygen atoms and one nitrogen atom within a spirocyclic framework
Vorbereitungsmethoden
The synthesis of 7,7,10,10-Tetramethyl-1,4,8-trioxa-9-azaspiro[4.6]undecane typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the acid-catalyzed addition of suitable reagents to form the spirocyclic structure. Industrial production methods may vary, but they generally involve optimizing reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
7,7,10,10-Tetramethyl-1,4,8-trioxa-9-azaspiro[4.6]undecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
7,7,10,10-Tetramethyl-1,4,8-trioxa-9-azaspiro[4.6]undecane has several scientific research applications:
Chemistry: It is used as a ligand in the synthesis of metal complexes for catalysis.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound.
Industry: It is utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism by which 7,7,10,10-Tetramethyl-1,4,8-trioxa-9-azaspiro[4.6]undecane exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context of its application. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 7,7,10,10-Tetramethyl-1,4,8-trioxa-9-azaspiro[4.6]undecane include:
1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane: This compound shares a similar spirocyclic structure but includes a phosphorus atom.
2,2,3,3-Tetramethyl-4,7,10-trioxa-3-siladodecan-12-ol: Another spirocyclic compound with silicon in its structure.
Eigenschaften
CAS-Nummer |
55815-52-6 |
|---|---|
Molekularformel |
C11H21NO3 |
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
7,7,10,10-tetramethyl-1,4,9-trioxa-8-azaspiro[4.6]undecane |
InChI |
InChI=1S/C11H21NO3/c1-9(2)7-11(13-5-6-14-11)8-10(3,4)15-12-9/h12H,5-8H2,1-4H3 |
InChI-Schlüssel |
PBVQDISGAMRGPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2(CC(ON1)(C)C)OCCO2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


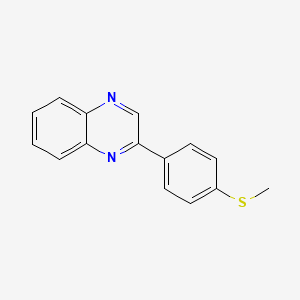
![4-[1-(4-Methoxyphenyl)-2,2-dimethylpropyl]phenol](/img/structure/B14645462.png)
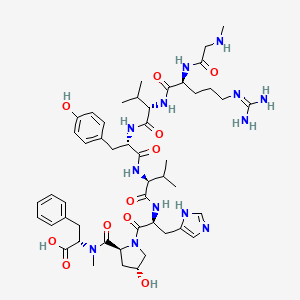
![3H-Pyrido[2,1-c][1,4]oxazepine, 4-(chlorophenylmethyl)octahydro-](/img/structure/B14645478.png)

![N-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]butanamide](/img/structure/B14645491.png)
![2,2'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14645499.png)
![4-[Ethyl-(2-methylphenyl)arsanyl]aniline;sulfuric acid](/img/structure/B14645506.png)

![3-[3-(Triethoxysilyl)propyl]pentane-2,4-dione](/img/structure/B14645518.png)
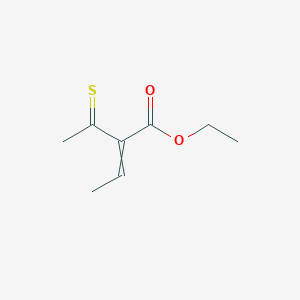
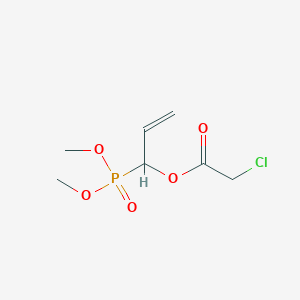
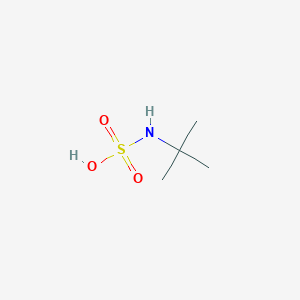
![Dimethyl[3-(trimethylazaniumyl)propyl]sulfanium dichloride](/img/structure/B14645536.png)
